REACTION_SMILES
|
[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1.[Cl:1][c:2]1[cH:3][c:4]2[c:5](-[c:18]3[cH:19][cH:20][c:21]([N+:24](=[O:25])[O-:26])[cH:22][cH:23]3)[cH:6][c:7]([N:12]([CH2:13][CH3:14])[C:15]([CH3:16])=[O:17])[n:8][c:9]2[cH:10][cH:11]1>>[Cl:1][c:2]1[cH:3][c:4]2[c:5](-[c:18]3[cH:19][cH:20][c:21]([N+:24](=[O:25])[O-:26])[cH:22][cH:23]3)[cH:6][c:7]([N:12]([CH2:13][CH3:14])[CH2:15][CH3:16])[n:8][c:9]2[cH:10][cH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
CCN(C(C)=O)c1cc(-c2ccc([N+](=O)[O-])cc2)c2cc(Cl)ccc2n1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(C(C)=O)c1cc(-c2ccc([N+](=O)[O-])cc2)c2cc(Cl)ccc2n1
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(CC)c1cc(-c2ccc([N+](=O)[O-])cc2)c2cc(Cl)ccc2n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |